molecular formula C10H12O2 B3031429 (R)-Methyl 2-phenylpropanoate CAS No. 34083-55-1

(R)-Methyl 2-phenylpropanoate

Cat. No.: B3031429
CAS No.: 34083-55-1
M. Wt: 164.2 g/mol
InChI Key: DZIQUZJSNSZOCH-MRVPVSSYSA-N
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Description

®-Methyl 2-phenylpropanoate is an organic compound with the molecular formula C10H12O2. It is a chiral ester, specifically the ®-enantiomer of methyl 2-phenylpropanoate. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Methyl 2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the asymmetric reduction of methyl 2-phenylacrylate using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, ®-Methyl 2-phenylpropanoate is often produced via the esterification of ®-2-phenylpropanoic acid. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction. This ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ®-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.

    Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as lithium aluminum hydride.

    Oxidation: The ester can be oxidized to ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Hydrolysis: ®-2-phenylpropanoic acid and methanol.

    Reduction: ®-2-phenylpropanol.

    Oxidation: ®-2-phenylpropanoic acid.

Scientific Research Applications

®-Methyl 2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various chiral compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

®-Methyl 2-phenylpropanoate can be compared with other similar compounds such as:

    (S)-Methyl 2-phenylpropanoate: The (S)-enantiomer of the same ester, which may have different biological activities and properties.

    Methyl 2-phenylpropanoate: The racemic mixture of the ester, which lacks the enantioselectivity of the ®-enantiomer.

    Ethyl 2-phenylpropanoate: An ester with a similar structure but different alkyl group, which may have different physical and chemical properties.

The uniqueness of ®-Methyl 2-phenylpropanoate lies in its chiral purity and specific enantiomeric form, which can impart distinct properties and activities compared to its racemic or (S)-enantiomer counterparts.

Properties

IUPAC Name

methyl (2R)-2-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIQUZJSNSZOCH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34083-55-1
Record name Methyl 2-phenylpropionate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034083551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 2-PHENYLPROPIONATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52BLN3X8LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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